2-Methyl-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid, also known as flufenamic acid, is a synthetic compound belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as N-phenylanthranilates []. While its anti-inflammatory properties are well-documented, recent research focuses on its potential as a selective inhibitor of AKR1C3 [].
2-Methyl-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid acts as a potent, yet non-selective inhibitor of AKR1C3 []. AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is an enzyme involved in steroid hormone metabolism. It plays a crucial role in the conversion of androstenedione to testosterone and the production of 5α-dihydrotestosterone, particularly within prostate tumor cells []. This enzyme is overexpressed in castration-resistant prostate cancer (CRPC), contributing to the progression of the disease [].
By inhibiting AKR1C3, 2-methyl-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid demonstrates the ability to hinder the intratumoral biosynthesis of testosterone and 5α-dihydrotestosterone, offering a potential therapeutic strategy for treating CRPC [].
Targeted Therapy for CRPC: The overexpression of AKR1C3 in CRPC makes it a promising therapeutic target []. 2-Methyl-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid, by inhibiting AKR1C3, shows potential in blocking the production of androgens within the tumor microenvironment, thus suppressing tumor growth [].
Overcoming Resistance to Conventional Therapies: Current treatments for CRPC, such as androgen deprivation therapy, often lead to resistance and disease progression. Targeting AKR1C3 with 2-methyl-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid presents an alternative approach to overcome this resistance and improve treatment outcomes for CRPC patients [].
Improving Selectivity: While potent against AKR1C3, 2-methyl-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid also inhibits related AKR1C isoforms (AKR1C1 and AKR1C2) which are involved in the inactivation of 5α-dihydrotestosterone []. Future research should focus on structural modifications to enhance its selectivity towards AKR1C3 while minimizing off-target effects [].
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 134051-89-1